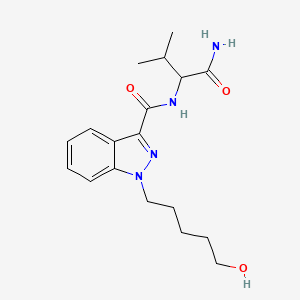
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- AB-PINACA N-(5-hydroxypentyl) metabolite is a major metabolite of AB-PINACA, a synthetic cannabinoid commonly found in various black market drug products marketed as herbal smoking blends.
- Structurally, AB-PINACA N-(5-hydroxypentyl) metabolite is developed on an indazole base, distinguishing it from other synthetic cannabinoids with an indolyl base .
Métodos De Preparación
- Specific synthetic routes and reaction conditions for AB-PINACA N-(5-hydroxypentyl) metabolite are not widely documented in the literature.
- industrial production methods likely involve chemical synthesis, possibly starting from AB-PINACA or related compounds.
Análisis De Reacciones Químicas
- AB-PINACA N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully elucidated.
- Major products formed from these reactions are not extensively studied.
Aplicaciones Científicas De Investigación
- AB-PINACA N-(5-hydroxypentyl) metabolite has applications in research, forensics, and toxicology.
- Its use extends to studying cannabinoid metabolism, pharmacokinetics, and detection in biological samples.
Mecanismo De Acción
- The exact mechanism by which AB-PINACA N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
- It likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, affecting various physiological processes.
Comparación Con Compuestos Similares
- AB-PINACA N-(5-hydroxypentyl) metabolite stands out due to its unique indazole-based structure.
- Similar compounds include ADB-PINACA N-(5-hydroxypentyl) metabolite, which is an expected major metabolite of ADB-PINACA .
Actividad Biológica
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide, a synthetic cannabinoid, is part of a class of compounds known for their agonistic activity at cannabinoid receptors. This article provides a detailed examination of its biological activity, including its pharmacological profile, metabolic pathways, and implications for research and clinical applications.
Chemical Structure and Properties
The compound's chemical formula is C20H22N4O2, with a molecular weight of approximately 350.4143 g/mol. Its structure features an indazole core, which is characteristic of many synthetic cannabinoids, and includes a hydroxypentyl side chain that contributes to its receptor binding properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.4143 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3)NC(C(N)=O)C(C)C |
Receptor Binding Affinity
Research indicates that this compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are primarily involved in mediating the effects of cannabinoids in the central nervous system (CNS) and peripheral tissues.
Table 2: Receptor Binding Affinity (Ki values)
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies, highlighting its potential therapeutic applications as well as risks associated with synthetic cannabinoids.
Key Findings:
- Analgesic Effects : Studies suggest that the compound exhibits analgesic properties through activation of the CB1 receptor, which modulates pain perception.
- Anti-inflammatory Properties : Activation of the CB2 receptor has been linked to reduced inflammation, indicating potential therapeutic uses in inflammatory diseases.
Metabolism and Biotransformation
The metabolic pathways of this compound involve extensive biotransformation, primarily through phase I and phase II metabolic processes.
Major Metabolites Identified:
Research has shown that the compound undergoes hydroxylation and N-dealkylation, leading to several metabolites that may possess distinct biological activities.
Table 3: Major Metabolites
| Metabolite Name | Description |
|---|---|
| Hydroxylated Metabolite A | Resulting from hydroxylation at the pentyl chain |
| N-dealkylated Metabolite B | Formed through N-dealkylation processes |
Case Studies
A series of case studies have reported on the effects of synthetic cannabinoids like this compound in clinical settings. These case studies often highlight both therapeutic potential and adverse effects:
Case Study Highlights:
- Patient A : Experienced significant pain relief after administration but reported anxiety as a side effect.
- Patient B : Showed improvement in inflammatory markers but developed tachycardia following use.
Propiedades
Fórmula molecular |
C18H26N4O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |
Clave InChI |
MGOXVYQZCJIMRX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Apariencia |
Assay:≥95%A solution in methanol |
Sinónimos |
N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















